molecular formula C21H26N2OS2 B12727970 10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- CAS No. 53056-58-9

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)-

Cat. No.: B12727970
CAS No.: 53056-58-9
M. Wt: 386.6 g/mol
InChI Key: FTGDOYJPIYRHJM-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a phenothiazine core with a carboxamide group and a pentylthio-propyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- typically involves multi-step organic reactions. One common method starts with the phenothiazine core, which undergoes a series of reactions to introduce the carboxamide group and the pentylthio-propyl substituent. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing the efficiency of the synthesis process to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    10H-Phenothiazine-10-carboxamide: Lacks the pentylthio-propyl substituent.

    N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide: Contains different substituents on the phenothiazine core.

Uniqueness

10H-Phenothiazine-10-carboxamide, N-(3-(pentylthio)propyl)- is unique due to its specific substituent pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other phenothiazine derivatives may not be suitable.

Properties

CAS No.

53056-58-9

Molecular Formula

C21H26N2OS2

Molecular Weight

386.6 g/mol

IUPAC Name

N-(3-pentylsulfanylpropyl)phenothiazine-10-carboxamide

InChI

InChI=1S/C21H26N2OS2/c1-2-3-8-15-25-16-9-14-22-21(24)23-17-10-4-6-12-19(17)26-20-13-7-5-11-18(20)23/h4-7,10-13H,2-3,8-9,14-16H2,1H3,(H,22,24)

InChI Key

FTGDOYJPIYRHJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCSCCCNC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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